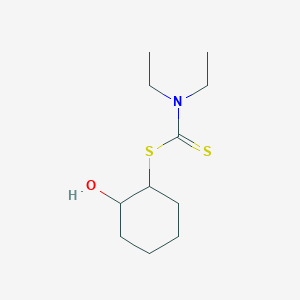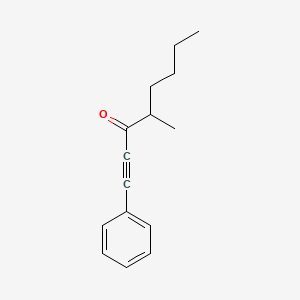
4-Methyl-1-phenyloct-1-YN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenyloct-1-YN-3-one is an organic compound with the molecular formula C15H18O It is characterized by the presence of a phenyl group attached to an octyne chain, with a methyl group at the fourth position and a ketone functional group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenyloct-1-YN-3-one typically involves the alkylation of a phenylacetylene derivative. One common method is the reaction of phenylacetylene with 4-methyl-1-bromooctane in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-phenyloct-1-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-Methyl-1-phenyloct-1-YN-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-phenyloct-1-YN-3-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-phenylbut-1-YN-3-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-phenylhex-1-YN-3-one: Similar structure with a medium-length carbon chain.
4-Methyl-1-phenylhept-1-YN-3-one: Similar structure with a slightly longer carbon chain.
Uniqueness
4-Methyl-1-phenyloct-1-YN-3-one is unique due to its specific carbon chain length, which can influence its physical and chemical properties. The presence of the methyl group at the fourth position also adds to its distinctiveness, affecting its reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
918638-76-3 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
4-methyl-1-phenyloct-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-3-4-8-13(2)15(16)12-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3 |
Clé InChI |
WRLBRSZQVUYASE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(=O)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)
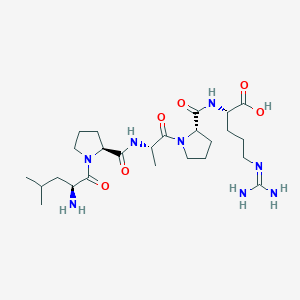
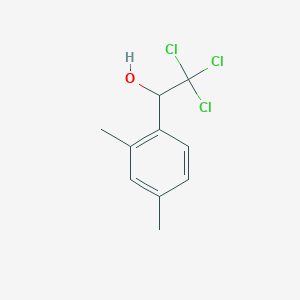

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)

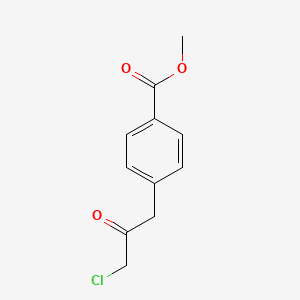
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
